molecular formula C5H10O6 B1240044 L-xylonic acid CAS No. 4172-44-5

L-xylonic acid

Cat. No. B1240044
CAS RN: 4172-44-5
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-NUNKFHFFSA-N
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Description

L-xylonic acid is a sugar acid that can be obtained by the oxidation of the hemiacetal/aldehyde group of xylose . It is a five-carbon sugar-acid that can be used in several industrial applications, including food, pharmaceutical, and construction industries .


Molecular Structure Analysis

The molecular formula of L-xylonic acid is C5H10O6 . It has a molar mass of 166.13 g/mol .


Chemical Reactions Analysis

The production of xylonic acid involves the oxidation of xylose. Native pathways for xylonic acid production include a cytoplasmic xylose dehydrogenase (XDH) and xylonolactonase (XLA) in bacteria and fungi or a xylose dehydrogenase linked to the cytoplasmic membrane (PQQ-XDH) in bacteria .


Physical And Chemical Properties Analysis

L-xylonic acid is a non-toxic, non-volatile, non-corrosive, water-soluble organic acid . It has a similar structure and properties to gluconic acid .

Scientific Research Applications

Bioconversion of Biomass

L-xylonic acid is recognized as a valuable platform chemical with applications in food, pharmaceuticals, and agriculture. A notable advancement in this field is the engineering of Corynebacterium glutamicum for the consolidated bioconversion of hemicellulosic biomass into L-xylonic acid. This process presents a more cost-effective and time-efficient method compared to traditional methods that involve the conversion of xylose (Yim et al., 2017). Additionally, microbial production of D-xylonic acid has been explored using bacteria like Gluconobacter oxydans and genetically modified organisms such as Escherichia coli and yeast Saccharomyces cerevisiae, indicating its potential for large-scale production (Toivari et al., 2012).

Industrial Applications

L-xylonic acid is explored for its use in concrete dispersion. In one study, xylose was converted to L-xylonic acid, which proved to be about twice as effective as lignosulfonate, a commonly used cement dispersing agent. This finding suggests the potential of L-xylonic acid in concrete water reducer applications (Chun et al., 2006).

Biotechnology and Genetic Engineering

Genetic engineering has been used to increase the efficiency of L-xylonic acid production. For instance, the non-conventional yeast Pichia kudriavzevii was engineered to produce L-xylonic acid, achieving high productivity even at low pH, which is advantageous for industrial scale production (Toivari et al., 2013). Moreover, E. coli BL21 (DE3) has been used for the production of D-xylonic acid from D-xylose, with the optimization of physical parameters like temperature and pH, indicating the potential of engineered microorganisms in L-xylonic acid production (Rodzri et al., 2019).

Advanced Material Development

L-xylonic acid is also being explored in the development of advanced materials. For instance, lignin-rich nanocellulose film containing L-xylonic acid has been developed from depectinized celery, showing improved flexibility, transparency, hydrophilic properties, and antibacterial activity. This demonstrates the potential of L-xylonic acid in creating value-added materials from agricultural waste (Luo et al., 2020).

properties

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-NUNKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-xylonic acid

CAS RN

4172-44-5
Record name Xylonic acid, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XYLONIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO7LF939B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Xylonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
C Wang, D Wei, Z Zhang, D Wang, J Shi… - Applied microbiology …, 2016 - Springer
… 33 g/L gluconic acid and 14 g/L xylonic acid were produced by K. pneumoniae Δgad. In fed-batch fermentation, 103 g/L xylonic acid was produced after 79 h culture, with a conversion …
Number of citations: 33 link.springer.com
X Zhou, S Lü, Y Xu, Y Mo, S Yu - Biochemical Engineering Journal, 2015 - Elsevier
… We could produce 143.9 g/L xylonic acid directly from crude lignocellulosic pre-hydrolysates… Biocatalysis of xylose in this bioreactor yielded 3 times higher (586.3 g/L xylonic acid) than …
Number of citations: 65 www.sciencedirect.com
MSL Sundar, A Susmitha, D Rajan, S Hannibal… - AMB Express, 2020 - Springer
… Finally, proof of concept experiment in utilizing biomass derived pentose sugar, xylose, for xylonic acid production was also carried out and obtained 42.94 g/L xylonic acid from 60 g/L …
Number of citations: 19 link.springer.com
Z Zhang, Y Yang, Y Wang, J Gu… - Microbial cell …, 2020 - microbialcellfactories.biomedcentral …
… /L xylonic acid was produced in 79 h by K. pneumoniae using glucose dehydrogenase [7]. While only 19 g/L xylonic acid … 39 g/L xylonic acid was produced after 36 h of culture by E. coli, …
X Zhou, X Zhou, L Huang, R Cao, Y Xu - Bioresource Technology, 2017 - Elsevier
… Titers of 63.01 g/L gluconic acid and 33.81 g/L xylonic acid were obtained simultaneously. … Maximum titer of 33.81 ± 1.04 g/L xylonic acid, 63.01 ± 1.81 g/L gluconic acid were …
Number of citations: 22 www.sciencedirect.com
T Hahn, S Torkler, R van Der Bolt, N Gammel… - Process …, 2020 - Elsevier
Xylonic acid is a promising compound for the substitution of gluconic acid. Gluconobacter oxydans DSM 2343 has proven to be a highly potent biocatalyst for the conversion of xylose to …
Number of citations: 19 www.sciencedirect.com
H Kuzuhara, H Ohrui, S Emoto - Agricultural and Biological …, 1973 - jstage.jst.go.jp
The basic skeletones of the biologically active Polyoxin complex2) are unique dipeptides which consist of unusual nucleoside amino acids and 2-amino-2-deoxy-L-pentonic acids. We …
Number of citations: 10 www.jstage.jst.go.jp
S Funayama, K Isono - Biochemistry, 1975 - ACS Publications
Shunji Funayama and Kiyoshi Isono* abstract: The biosynthetic origin of the carbon skeleton of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid) is described. This aminoaldonic acid …
Number of citations: 16 pubs.acs.org
M Zhu, L Sun, X Lu, H Zong, B Zhuge - Journal of bioscience and …, 2019 - Elsevier
… glycerinogenes strain was constructed by knock-in of the xylose dehydrogenase gene, which produced up to 28 g/L ethanol and 9 g/L xylonic acid simultaneously from simulated …
Number of citations: 26 www.sciencedirect.com
LS MS, KM Nampoothiri - Bioconjugate chemistry, 2022 - ACS Publications
… In the CGXII synthetic medium, the modified strain produced 56.32 g/L xylonic acid from xylose and 42.94 g/L xylonic acid from rice straw hydrolysate-derived xylose. (11) …
Number of citations: 1 pubs.acs.org

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